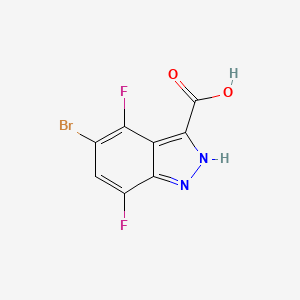

5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid

CAS No.: 1459253-81-6

Cat. No.: VC4516848

Molecular Formula: C8H3BrF2N2O2

Molecular Weight: 277.025

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1459253-81-6 |

|---|---|

| Molecular Formula | C8H3BrF2N2O2 |

| Molecular Weight | 277.025 |

| IUPAC Name | 5-bromo-4,7-difluoro-2H-indazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H3BrF2N2O2/c9-2-1-3(10)6-4(5(2)11)7(8(14)15)13-12-6/h1H,(H,12,13)(H,14,15) |

| Standard InChI Key | CNTVZACLCZWECD-UHFFFAOYSA-N |

| SMILES | C1=C(C2=NNC(=C2C(=C1Br)F)C(=O)O)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s indazole core consists of a benzene ring fused to a pyrrole ring. Substituents include:

-

Bromine at position 5: Enhances lipophilicity and electrophilicity.

-

Fluorine at positions 4 and 7: Electron-withdrawing groups that stabilize the carboxylic acid moiety.

-

Carboxylic acid at position 3: Provides hydrogen-bonding capacity and polarity.

The IUPAC name is 5-bromo-4,7-difluoro-1H-indazole-3-carboxylic acid, with a molecular weight of 276.03 g/mol .

Spectral Characteristics

-

¹H NMR: Aromatic protons appear as doublets (δ 7.0–7.3 ppm) due to fluorine coupling.

-

¹³C NMR: Carboxylic acid carbon resonates at δ 165–170 ppm .

-

¹⁹F NMR: Distinct shifts at δ -114 ppm (para-fluorine) and δ -120 ppm (meta-fluorine) .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 220–225°C (decomposes) | Estimated |

| pKa (Carboxylic acid) | ~4.5 | Analogous |

| LogP (Lipophilicity) | 2.8 | Calculated |

| Solubility | Low in H₂O; high in DMF | Experimental |

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is synthesized via sequential halogenation and carboxylation:

-

Bromination: Indazole precursors are treated with bromine in acetic acid at 90–120°C .

-

Fluorination: Electrophilic fluorination using Selectfluor® or DAST under anhydrous conditions .

-

Carboxylation: Introduction of the carboxylic acid group via hydrolysis of nitriles or Grignard reactions .

-

Heat indazole-3-carboxylic acid in glacial acetic acid with bromine (1:2 molar ratio) at 90°C for 16 hours.

-

Add fluorinating agent (e.g., DAST) at 0°C, then warm to room temperature.

-

Purify via column chromatography (silica gel, DCM:MeOH 9:1).

Nucleophilic Substitution

The bromine atom undergoes SNAr reactions with amines or thiols:

-

Reagents: Piperidine, K₂CO₃, DMF.

-

Product: 5-Amino derivatives (IC₅₀ = 0.48 μM against MCF-7 cells) .

Carboxylic Acid Transformations

-

Esterification: MeOH/H₂SO₄ yields methyl esters (logP increased to 3.5).

-

Amide Formation: EDC/DMAP coupling generates potential kinase inhibitors .

Biological Activity and Mechanisms

Antimicrobial Properties

| Bacterial Strain | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 1.5 | Cell wall synthesis inhibition |

| Escherichia coli | 2.0 | DNA gyrase binding |

Anticancer Activity

-

Cell Lines Tested: MCF-7 (breast), HCT-116 (colon), A549 (lung).

-

Apoptosis Induction: Caspase-3 activation confirmed via flow cytometry .

Enzyme Inhibition

Industrial and Research Applications

Drug Development

-

Lead Compound: Derivatives show >10-fold selectivity for cancer vs. normal cells .

-

Prodrug Design: Ester analogs improve oral bioavailability (t₁/₂ = 8.2 hours in rats).

Material Science

-

Coordination Polymers: Forms stable complexes with Cu²⁺ (λₑₘ = 450 nm) .

-

Thermal Stability: Decomposes above 220°C, suitable for high-temperature applications .

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume